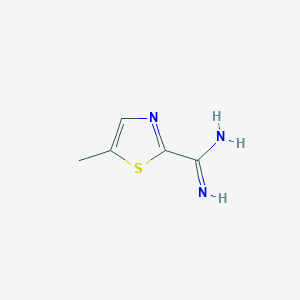
5-Methylthiazole-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylthiazole-2-carboximidamide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazole-2-carboximidamide typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with various reagents. One common method is the reaction with carbonyl chlorides at low temperatures (0°C) to yield the desired carboximidamide derivatives . Another approach involves the use of thiourea and ethyl acetoacetate under mild reaction conditions to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This method is efficient and practical, allowing for the production of the compound in good yields from commercially available starting materials. The reaction typically involves the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylthiazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
5-Methylthiazole-2-carboximidamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methylthiazole-2-carboximidamide involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. Its aromaticity and reactive positions allow it to participate in donor-acceptor, nucleophilic, and oxidation reactions, which contribute to its biological activities .
Comparación Con Compuestos Similares
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Methylthiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiazolidinones: Exhibits antimicrobial and anticancer activities
Uniqueness: 5-Methylthiazole-2-carboximidamide stands out due to its unique combination of biological activities and its versatility in chemical reactions. Its ability to undergo various types of reactions and form diverse products makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C5H7N3S |
|---|---|
Peso molecular |
141.20 g/mol |
Nombre IUPAC |
5-methyl-1,3-thiazole-2-carboximidamide |
InChI |
InChI=1S/C5H7N3S/c1-3-2-8-5(9-3)4(6)7/h2H,1H3,(H3,6,7) |
Clave InChI |
XXVZKSAHUNVNAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)
![6,6'-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13027911.png)
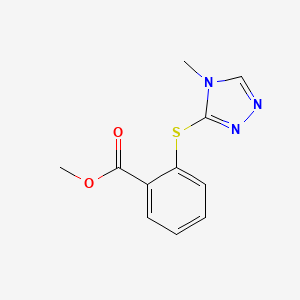
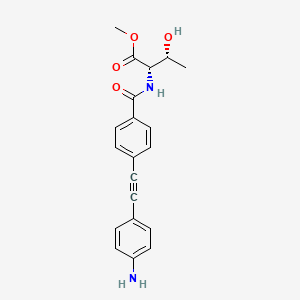

![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
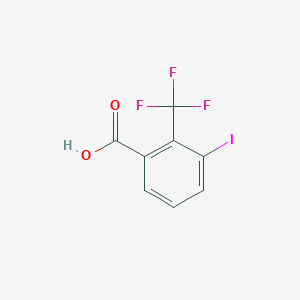
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
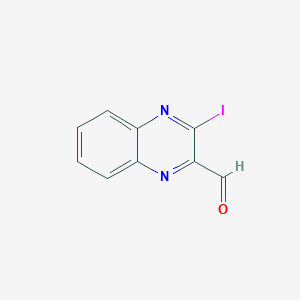
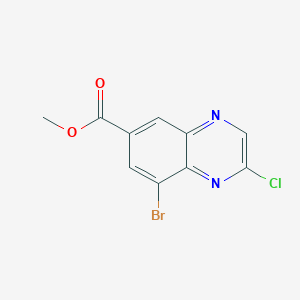
![5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13027971.png)
![2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
![7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13027983.png)
